5-Ethyl-4-(p-tolyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-(p-tolyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features an ethyl group at the 5-position and a p-tolyl group at the 4-position, making it a substituted furan derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(p-tolyl)furan-2(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with p-tolualdehyde in the presence of a base such as sodium ethoxide can yield the desired furan derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reaction. The use of continuous flow reactors can also improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-(p-tolyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran and tetrahydrofuran derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
5-Ethyl-4-(p-tolyl)furan-2(5H)-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-(p-tolyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-(p-tolyl)furan-2(5H)-one: Similar structure with a methyl group instead of an ethyl group.
5-Propyl-4-(p-tolyl)furan-2(5H)-one: Similar structure with a propyl group instead of an ethyl group.
4-(p-Tolyl)furan-2(5H)-one: Lacks the ethyl group at the 5-position.
Uniqueness
5-Ethyl-4-(p-tolyl)furan-2(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and p-tolyl groups can enhance its stability and provide distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-ethyl-3-(4-methylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H14O2/c1-3-12-11(8-13(14)15-12)10-6-4-9(2)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
AJROPOKMYMBULG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=CC(=O)O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.